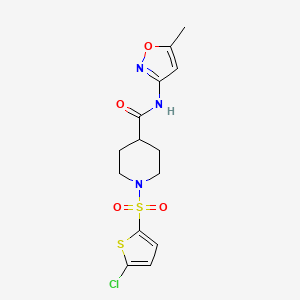![molecular formula C15H14N2O B2529466 (7-Metil-2-fenilimidazo[1,2-a]piridin-3-il)metanol CAS No. 217435-73-9](/img/structure/B2529466.png)
(7-Metil-2-fenilimidazo[1,2-a]piridin-3-il)metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.29 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical sensors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol typically involves the reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridine with formaldehyde under acidic conditions . The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Mecanismo De Acción
The mechanism of action of (7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial and antioxidant activities . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one: Known for its use as a hydrogen bonding sensor.
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide: Investigated for its potential therapeutic applications.
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylacrylamide: Explored for its biological activities.
Uniqueness
(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific structural features, such as the presence of a hydroxyl group at the 3-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
IUPAC Name |
(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-7-8-17-13(10-18)15(16-14(17)9-11)12-5-3-2-4-6-12/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGSWHAQWLEGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-[[2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate](/img/structure/B2529383.png)
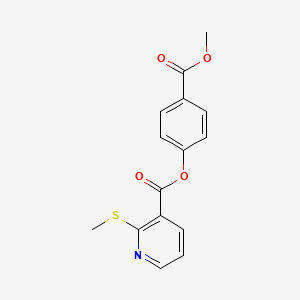
![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)
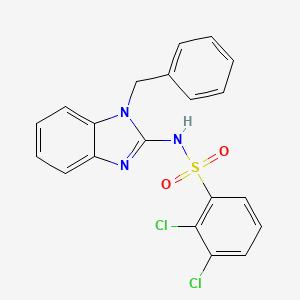
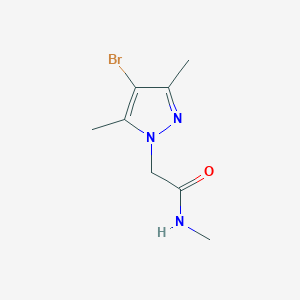

![2,6-difluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzamide](/img/structure/B2529393.png)
![4-butyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2529394.png)
![3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2529395.png)

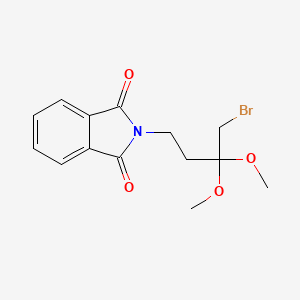

![2-(2-fluorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2529402.png)
